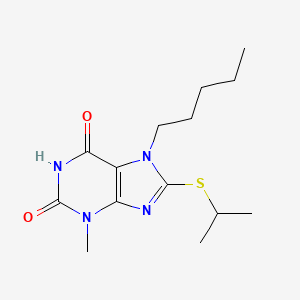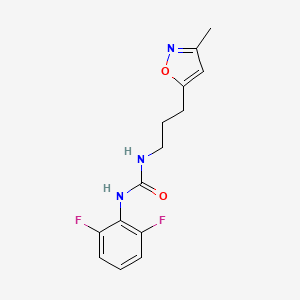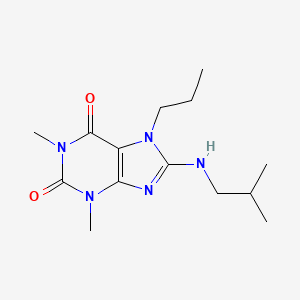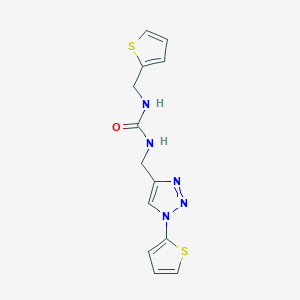
3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dione, also known as Methylxanthine, is a naturally occurring purine alkaloid found in various plants, including tea, coffee, and cocoa. It is a white crystalline powder with a bitter taste and a stimulant effect on the central nervous system. Methylxanthine has been studied extensively for its biochemical and physiological effects, as well as its potential applications in scientific research.
Wirkmechanismus
3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dionene acts as a non-selective antagonist of adenosine receptors, which are involved in various physiological processes, including sleep regulation, cardiovascular function, and inflammation. By blocking adenosine receptors, 3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dionene increases the levels of various neurotransmitters, including dopamine and norepinephrine, leading to its stimulant effects.
Biochemical and Physiological Effects:
3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dionene has been shown to have various biochemical and physiological effects. It has been shown to increase alertness, improve cognitive performance, and decrease fatigue. 3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dionene has also been shown to have cardiovascular effects, including increasing heart rate and blood pressure. Additionally, 3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dionene has been shown to have metabolic effects, including increasing thermogenesis and fat oxidation.
Vorteile Und Einschränkungen Für Laborexperimente
3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dionene has several advantages for lab experiments, including its stability and solubility in water. It is also relatively inexpensive and widely available. However, 3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dionene has some limitations, including its potential toxicity at high doses and its non-specific effects on adenosine receptors.
Zukünftige Richtungen
There are several future directions for research on 3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dionene. One area of interest is its potential use as a therapeutic agent for various conditions, including neurodegenerative diseases, cardiovascular diseases, and metabolic disorders. Additionally, further research is needed to understand the precise mechanisms of action of 3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dionene and its effects on various physiological processes. Finally, there is a need for further research on the safety and toxicity of 3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dionene, particularly at high doses.
Synthesemethoden
3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dionene can be synthesized through various methods, including extraction from natural sources or chemical synthesis. The most common method of synthesis involves the reaction of theobromine with methyl iodide in the presence of potassium hydroxide. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dionene has been widely used in scientific research due to its ability to modulate various biochemical and physiological processes. It has been studied for its effects on the central nervous system, cardiovascular system, and metabolism. 3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dionene has also been shown to have antioxidant and anti-inflammatory properties.
Eigenschaften
IUPAC Name |
3-methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2S/c1-5-6-7-8-18-10-11(15-14(18)21-9(2)3)17(4)13(20)16-12(10)19/h9H,5-8H2,1-4H3,(H,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUBYHFPALLNTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1SC(C)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-8-(methylethylthio)-7-pentyl-1,3,7-trihydropurine-2,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2758588.png)
![2,2-Difluoro-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2758589.png)
![6-Chloro-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline](/img/structure/B2758592.png)


![3-Bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride](/img/structure/B2758598.png)
![N-Ethyl-4-methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2758600.png)


![5-chloro-3-(3,4-dimethoxybenzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2758604.png)
![2-[4-(biphenyl-4-ylsulfonyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2758605.png)

![2-(4-{[(2,5-Dioxopyrrolidin-1-yl)methyl]amino}phenyl)acetonitrile](/img/structure/B2758608.png)